molecular formula C36H51D17O4 B1164185 5-OAHSA-d17

5-OAHSA-d17

Cat. No.: B1164185
M. Wt: 582
InChI Key: FQZBGGYKEFIGPO-DZDNNTLASA-N
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Description

Overview of Endogenous Lipid Classes in Biological Systems

Endogenous lipids in biological systems are a diverse group of hydrophobic or amphipathic small molecules essential for various cellular functions. They serve as key components of cell membranes, energy storage molecules, and signaling mediators. The LIPID MAPS classification system categorizes lipids into eight main classes: Fatty Acyls, Glycerolipids, Glycerophospholipids, Sphingolipids, Sterol Lipids, Prenol Lipids, Saccharolipids, and Polyketides.

The Emergence of Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) as a Distinct Lipid Class

Within the vast landscape of endogenous lipids, branched fatty acid esters of hydroxy fatty acids (FAHFAs) have emerged as a distinct and significant class. These lipids were initially discovered through lipidomic analysis of adipose tissue and have since garnered increasing attention due to their unique structures and potent biological activities.

Structural Classification and Nomenclature of FAHFAs

FAHFAs are characterized by an estolide bond that links a fatty acid to the hydroxyl group of a hydroxy fatty acid backbone. This ester linkage creates a branched structure, distinguishing them from linear lipids. The structural diversity of FAHFAs arises from the variety of possible fatty acids and hydroxy fatty acids that can be esterified, as well as the position of the hydroxyl group on the hydroxy fatty acid backbone.

FAHFAs are classified into families based on their acyl chain composition. Nomenclature typically denotes the fatty acid and the hydroxy fatty acid components, along with the position of the ester bond on the hydroxy fatty acid. For example, 5-OAHSA refers to a FAHFA where oleic acid (OA, 18:1) is esterified at the 5th carbon of hydroxystearic acid (HSA, 18:0). The LIPID MAPS system provides a standardized shorthand notation for reporting lipid structures, including FAHFAs, which is essential for consistent communication and data sharing in lipidomics.

Biological Context and Research Significance of FAHFAs

FAHFAs have demonstrated significant biological activities, particularly their anti-diabetic and anti-inflammatory properties. Research has shown that levels of certain FAHFAs, such as PAHSAs (palmitic acid esters of hydroxystearic acid), are reduced in conditions of insulin (B600854) resistance and are correlated with insulin sensitivity. PAHSAs have also been found to reduce inflammatory cytokine production and ameliorate adipose inflammation in obesity. Specific regioisomers, such as 9-PAHSA, have shown potent anti-diabetic and anti-inflammatory effects, highlighting the importance of the ester bond position for biological activity. FAHFAs are considered unique lipid messengers capable of affecting various immunometabolic processes. Their potential roles in metabolic control and inflammation make them a significant area of research for understanding metabolic health and exploring potential therapeutic interventions.

Historical Development of Research on 5-OAHSA and its Deuterated Variants

The broader class of FAHFAs was brought into prominent focus in mammalian research in 2014 with a landmark study that identified them as endogenous lipids regulated by fasting and high-fat feeding and associated with insulin sensitivity in mice encyclopedia.pubmagtech.com.cnsalk.educaymanchem.com. Prior to this, FAHFAs had been identified in other organisms such as insects and plants, but their significant role in mammalian physiology was not widely recognized oup.comnih.gov. The discovery, reported by Kahn, Saghatelian, and colleagues, utilized quantitative mass spectrometry-based lipidomics to compare lipid profiles in different mouse models, leading to the identification of a cluster of ions significantly elevated in diabetes-resistant mice encyclopedia.pubsalk.edu.

Among the diverse family of FAHFAs, 5-OAHSA (5-hydroxyoctadecanoyloxystearic acid) is a specific species where oleic acid is esterified at the fifth carbon of hydroxystearic acid caymanchem.com. OAHSAs, including 5-OAHSA, were noted as being among the most abundantly expressed FAHFAs in the serum of glucose-tolerant AG4OX mice, a model overexpressing the Glut4 glucose transporter in adipose tissue caymanchem.com. This early finding highlighted 5-OAHSA as a particular FAHFA species of interest in the context of metabolic health.

The development of research on 5-OAHSA and its variants has been closely tied to advancements in analytical methodologies, particularly mass spectrometry encyclopedia.pub. The complexity and relatively low endogenous concentrations of FAHFAs necessitated the development of sensitive and specific detection and quantification methods oup.comsalk.edumdpi.com. The introduction and refinement of liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) techniques have been pivotal in enabling the study of FAHFAs, including 5-OAHSA lipidmaps.orgnih.govmdpi.com.

The need for accurate quantification in lipidomics, especially for low-abundance lipids like FAHFAs, directly spurred the development and use of stable isotope-labeled internal standards nih.govjsbms.jpmdpi.com. Deuterated variants of FAHFAs, such as 5-OAHSA-d17, were developed specifically for this purpose caymanchem.comlabchem.com.myvincibiochem.it. This compound is a form of 5-OAHSA where 17 hydrogen atoms have been replaced by deuterium (B1214612) atoms, primarily on the stearic acid portion of the molecule caymanchem.comcaymanchem.com. This isotopic labeling provides a distinct mass tag for mass spectrometric analysis while maintaining the chemical behavior very similar to that of native 5-OAHSA lipidmaps.orgnih.gov.

The historical development of research on this compound is therefore intrinsically linked to the broader history of FAHFA research and the evolution of quantitative lipidomics using mass spectrometry. The availability of this compound as a high-purity deuterated standard has been crucial for researchers aiming to accurately measure endogenous levels of 5-OAHSA in various biological samples caymanchem.comlabchem.com.myvincibiochem.it. Its use as an internal standard in GC-MS or LC-MS methods allows for reliable quantification by accounting for variations during sample processing and analysis lipidmaps.orgnih.govcaymanchem.comcaymanchem.com. Studies investigating FAHFA levels in different physiological and pathological conditions, such as those related to insulin sensitivity or exercise, have likely utilized deuterated standards like this compound to ensure the accuracy of their quantitative findings jci.org.

While specific historical research findings solely focused on the deuterium atoms in this compound beyond its function as an internal standard are limited, its development and application represent a significant step in enabling rigorous quantitative studies of 5-OAHSA and contributing to the understanding of this specific FAHFA species within the complex lipidome. The historical trajectory moved from the initial discovery of the FAHFA class and the identification of key species like 5-OAHSA to the subsequent development of specialized tools like deuterated standards to facilitate their precise measurement and further biological investigation.

Properties

Molecular Formula

C36H51D17O4

Molecular Weight

582

InChI

InChI=1S/C36H68O4/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-33-36(39)40-34(31-29-32-35(37)38)30-27-25-23-21-19-14-12-10-8-6-4-2/h16-17,34H,3-15,18-33H2,1-2H3,(H,37,38)/b17-16-/i1D3,3D2,5D2,7D2,9D2,11D2,13D2,15D2

InChI Key

FQZBGGYKEFIGPO-DZDNNTLASA-N

SMILES

OC(CCCC(OC(CCCCCCC/C=CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])=O)CCCCCCCCCCCCC)=O

Synonyms

5-(oleoyloxy-11,11/',12,12/',13,13/',14,14/',15,15/',16,16/',17,17/',18,18,18-d17)octadecanoic acid

Origin of Product

United States

Synthetic Strategies and Isotopic Incorporation of 5 Oahsa D17

Methodologies for the Chemical Synthesis of FAHFAs

The chemical synthesis of FAHFAs typically involves forming an ester bond between a hydroxy fatty acid and a second fatty acid. Various strategies have been developed to achieve this, often focusing on controlling the regioselectivity of the esterification. mdpi.comchemrxiv.orgresearchgate.net

Esterification Approaches for Hydroxy Fatty Acids with Oleic Acid Derivatives

Esterification is a fundamental reaction in FAHFA synthesis, coupling the carboxyl group of one fatty acid (or a derivative) with the hydroxyl group of a hydroxy fatty acid. Common approaches involve activating one of the reacting partners. For instance, coupling hydroxy fatty acids with oleic acid (or its activated forms) can be achieved using coupling reagents. The use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), has been reported for esterification reactions in FAHFA synthesis, simplifying purification compared to other reagents like N,N'-dicyclohexylcarbodiimide (DCC). nih.gov Enzymatic methods utilizing lipases, such as Candida antarctica lipase (B570770) A (CALA), have also emerged as a sustainable and selective approach for FAHFA synthesis, capable of esterifying secondary alcohols which is crucial for forming branched FAHFAs. chemrxiv.orgacs.orgacs.org These enzymatic methods can be performed in organic solvents or at elevated temperatures to improve substrate accessibility. acs.org

Regiospecific Synthesis of the 5-OAHSA Moiety

Achieving regiospecificity in FAHFA synthesis, particularly for isomers like 5-OAHSA, is critical due to the presence of multiple hydroxyl groups in hydroxy fatty acids. While general methods for synthesizing various regioisomers exist, many synthetic strategies specifically target the synthesis of particular isomers, including the 5-position. mdpi.com The regiospecific synthesis of the 5-OAHSA moiety requires selectively forming an ester bond at the hydroxyl group located at the fifth carbon of the hydroxystearic acid backbone. This often necessitates protecting group strategies or the use of highly selective catalysts (chemical or enzymatic) to direct the esterification to the desired position. Research indicates that the complexity of chemical synthetic strategies for FAHFAs is often linked to the challenge of selective hydroxylation, which may involve harsh conditions and protection steps. chemrxiv.org Enzymatic approaches using fatty acid hydratases have shown promise in generating specific hydroxy fatty acid regioisomers, which can then be esterified to form FAHFAs with defined branching points. researchgate.netresearchgate.net

Deuterium (B1214612) Labeling Techniques for Fatty Acid Chains

Deuterium labeling is a valuable technique for tracking the metabolism and distribution of fatty acids and their derivatives in vivo and in vitro. caltech.eduacs.orgnih.govmednexus.org Incorporating deuterium atoms into the fatty acid chains of FAHFAs, such as the oleic acid portion of 5-OAHSA-d17, allows for their differentiation from endogenous lipids using mass spectrometry. caltech.edu

Strategies for Deuteration at Terminal Carbon Positions (e.g., ω-17)

Strategies for introducing deuterium labels into fatty acid chains include chemical and enzymatic methods. Deuterium can be incorporated through hydrogen-deuterium exchange reactions or by synthesizing the fatty acid chain using deuterated precursors. For labeling at terminal or near-terminal positions, such as the ω-17 position of oleic acid (which is an 18-carbon fatty acid, meaning ω-17 is the second carbon from the methyl end), specific synthetic routes or exchange conditions are required. wikipedia.orgresearchgate.net While general methods for deuteration of fatty acids exist, including those targeting allylic positions in unsaturated fatty acids using catalysts like ruthenium, achieving specific labeling at a saturated terminal position like ω-17 on an oleic acid chain within a complex lipid like this compound would likely involve the synthesis of a specifically deuterated oleic acid precursor that is then incorporated into the FAHFA structure. acs.org Synthesis of deuterium-labeled very long chain polyunsaturated fatty acids has been reported by coupling modified fatty acids with carbanions derived from arylalkyl sulfones, followed by desulfonylation, suggesting that similar coupling strategies could be adapted for specific deuterium placement in oleic acid. nih.gov

Assessment of Deuterium Incorporation Efficiency and Positional Specificity

Assessing the efficiency and specificity of deuterium incorporation is crucial for the accurate interpretation of metabolic tracing experiments. Mass spectrometry-based techniques are widely used for this purpose. caltech.eduresearchgate.net Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) can be used to determine the extent of deuterium incorporation by analyzing the mass isotopomer distribution of the labeled compound. caltech.eduresearchgate.nettandfonline.com The degree of labeling is typically expressed as the percentage of deuterium enrichment or the fraction of molecules containing a certain number of deuterium atoms. caltech.edunih.gov Positional specificity can be more challenging to assess and may require fragmentation techniques (e.g., MS/MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the exact location of deuterium atoms within the molecule. caltech.eduacs.org Studies have utilized LC-MS to analyze fatty acid incorporation by tracking deuterium-labeled lipids. researchgate.net

Purification and Isolation of Deuterated FAHFA Analogs for Research Applications

The purification and isolation of synthetic and deuterated FAHFA analogs are essential to obtain high-purity compounds for in vitro and in vivo research applications. Synthetic reactions often yield mixtures of products, including unreacted starting materials, side products, and potentially regioisomers. mdpi.comorganic-chemistry.org

Chromatographic techniques are the primary methods employed for the purification of FAHFAs. This includes column chromatography, such as silica (B1680970) gel chromatography, and high-performance liquid chromatography (HPLC). olemiss.edumdpi.com Preparative reverse-phase HPLC is a common method for purifying fatty acids and their derivatives. olemiss.edu The choice of stationary phase and mobile phase depends on the specific properties of the FAHFA analog being purified. For instance, purification of fatty acid amides has been achieved using normal-phase silica gel flash column chromatography with ethyl acetate/hexanes as the mobile phase. olemiss.edu

Advanced Synthetic Challenges and Innovations in this compound Preparation

Another challenge lies in achieving high levels of isotopic enrichment at desired positions while minimizing hydrogen-deuterium scrambling, which can lead to a mixture of isotopologues ansto.gov.au. Maintaining the precise placement of deuterium atoms throughout a multi-step synthesis requires careful selection of reaction conditions and reagents. For instance, some synthetic methods, particularly those involving acidic or basic conditions at elevated temperatures, can promote unwanted hydrogen-deuterium exchange at labile positions nih.gov.

Purification of the final deuterated product is also a critical step that can be challenging. Synthetic routes may yield by-products with similar physical and chemical properties to the target compound, necessitating advanced purification techniques to achieve the high purity required for analytical applications researchgate.net. The scale of synthesis can also pose challenges, as producing gram quantities of highly enriched deuterated lipids for certain studies requires robust and scalable synthetic methodologies ansto.gov.au.

Advanced Analytical Methodologies Utilizing 5 Oahsa D17 in Quantitative Lipidomics

Mass Spectrometry-Based Platforms for FAHFA Quantification

Mass spectrometry measures the mass-to-charge ratio of ions and can be used to identify and quantify compounds. broadinstitute.orgwikipedia.org Different mass spectrometry platforms offer varying capabilities in terms of sensitivity, resolution, and the ability to provide structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Lipid Analysis

GC-MS is a widely used technique for the analysis of fatty acids and other volatile or semi-volatile lipids. lipidmaps.orgusu.ac.id In GC-MS, samples are first separated based on their boiling points and interactions with the stationary phase in a gas chromatography column before entering the mass spectrometer for detection and quantification. hawaii.edu For the analysis of less volatile lipids like FAHFAs by GC-MS, derivatization is often required to increase their volatility and thermal stability. lipidmaps.org Deuterated internal standards, such as fatty acids labeled with deuterium (B1214612), are commonly used in GC-MS protocols for fatty acid quantification. lipidmaps.orgnih.gov While the search results specifically mention deuterated fatty acids for GC-MS, the principle of using a deuterated internal standard like 5-OAHSA-d17 for the quantification of its unlabeled analog, 5-OAHSA, via GC-MS is applicable, provided appropriate derivatization and method optimization are performed. caymanchem.comcaymanchem.comlabchem.com.my A standard GC-MS protocol for fatty acid analysis involves extraction, derivatization to pentafluorobenzyl esters, and analysis using negative ion chemical ionization GC-MS. lipidmaps.org The ratio of unlabeled to labeled standard is measured using a standard curve to determine the analyte levels in samples. lipidmaps.org

Liquid Chromatography-Mass Spectrometry (LC-MS) in Comprehensive Lipid Profiling

LC-MS is a powerful technique for the comprehensive profiling and quantification of a wide range of lipids, including less volatile and more polar species like FAHFAs, without the need for derivatization in many cases. nih.govmdpi.comthermofisher.comlcms.cz LC-MS systems couple a liquid chromatography system, which separates lipids based on their physicochemical properties, with a mass spectrometer for detection and quantification. lcms.czresearchgate.net This coupling is essential for resolving complex lipid mixtures present in biological samples. thermofisher.com this compound is explicitly indicated for use as an internal standard for the quantification of 5-OAHSA by LC-MS. caymanchem.comcaymanchem.comlabchem.com.my

Reverse-phase liquid chromatography (RP-LC) is a common mode of separation in lipidomics, where separation is primarily based on the hydrophobic interactions between the lipids and the stationary phase. researchgate.net RP-LC is effective for separating lipids based on acyl chain length and degree of unsaturation. While RP-LC can separate different lipid classes and species, the separation of FAHFA regioisomers, such as those differing in the position of the ester linkage, can be challenging using this method alone. researchgate.netnih.gov Studies have shown that while RP-LC can separate certain lipid species, isobaric signals potentially resembling FAHFAs may elute differently from authentic FAHFA standards, highlighting the importance of using appropriate internal standards and potentially orthogonal separation techniques. researchgate.netnih.gov Spiking this compound into samples and analyzing by RP-LC-MS can help evaluate the chromatographic behavior of 5-OAHSA and potential coeluting interferences. researchgate.netnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative or complementary chromatographic technique that separates polar compounds based on their interaction with a hydrophilic stationary phase. HILIC can be particularly useful for the separation of isomeric lipids that are not well-resolved by RP-LC. chromatographyonline.com However, research indicates that HILIC chromatography may not effectively separate FAHFA regioisomers. researchgate.netnih.gov This suggests that while HILIC can be valuable for separating FAHFAs from other lipid classes based on their polarity, it may not be sufficient to distinguish between different positional isomers of OAHSA or other FAHFAs. researchgate.netnih.gov Therefore, for methods aiming to quantify specific FAHFA regioisomers, HILIC might need to be combined with other approaches, or alternative chromatographic strategies might be necessary.

Reverse-Phase Liquid Chromatography Considerations for FAHFA Separation

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Tandem mass spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, typically fragmentation of a precursor ion and analysis of the resulting product ions. wikipedia.orgdrugdiscoverynews.com This technique provides more specific and detailed structural information about lipids and is essential for accurate identification and quantification in complex samples. nih.govlcms.cz In quantitative lipidomics, MS/MS is often employed in Multiple Reaction Monitoring (MRM) mode, where specific precursor ions and their characteristic fragment ions are targeted and measured. nih.govchromatographyonline.com This targeted approach offers high sensitivity and specificity for the quantification of low-abundance lipids like FAHFAs. nih.gov The fragmentation patterns of FAHFAs in MS/MS can provide information about their structure, including the fatty acid and hydroxy fatty acid components. nih.govescholarship.org The use of this compound in MS/MS-based quantification allows for the monitoring of specific transitions corresponding to the labeled internal standard alongside those of the unlabeled analyte, enabling accurate relative or absolute quantification. nih.govresearchgate.netnih.gov While the major fragmentation transitions for a class of lipids like PAHSAs might be similar across isomers, the relative ratios of these transitions can be isomer-dependent, which can aid in their differentiation and provide a method to exclude contaminants. nih.gov

Application of this compound as an Internal Standard in Targeted Lipidomics

The application of this compound as an internal standard is central to developing accurate and reliable targeted lipidomics methods for the quantification of 5-OAHSA and related FAHFAs. caymanchem.comcaymanchem.comlabchem.com.my As an isotopically labeled analog of 5-OAHSA, it behaves similarly to the endogenous analyte during sample preparation, extraction, and chromatographic separation, and exhibits similar ionization and fragmentation characteristics in the mass spectrometer, but is distinguishable by its mass. creative-proteomics.com This allows it to effectively compensate for matrix effects and variations in instrument performance. drugdiscoverynews.comresearchgate.net

In a typical targeted lipidomics workflow utilizing this compound, a known amount of the internal standard is added to each sample at an early stage of the extraction process. lipidmaps.orgnih.gov Lipids are then extracted, and the extract is analyzed by LC-MS or GC-MS, often coupled with tandem mass spectrometry in MRM mode. lipidmaps.orgnih.govresearchgate.net The ratio of the peak area (or intensity) of the endogenous 5-OAHSA to that of the spiked this compound is then used to determine the concentration of 5-OAHSA in the original sample, based on a calibration curve prepared using known concentrations of unlabeled 5-OAHSA and a constant amount of this compound. lipidmaps.org

Research findings highlight the importance of using appropriate internal standards for accurate FAHFA quantification. For instance, studies have shown that signals resembling FAHFAs in untargeted lipidomics pipelines may not coelute with authentic FAHFA standards like this compound, emphasizing the need for spiking labeled standards to confirm the identity and accurately quantify endogenous FAHFAs. researchgate.netnih.gov The use of internal standards like this compound is particularly important given the low biological abundance of FAHFAs relative to other lipid classes, which necessitates highly sensitive quantification methods. nih.govmdpi.com

The effectiveness of this compound as an internal standard is based on the principle of stable isotope dilution mass spectrometry, where the labeled standard serves as a surrogate for the analyte throughout the analytical process. nih.gov This approach minimizes quantitative errors that can arise from sample-to-sample variations and matrix effects. drugdiscoverynews.comresearchgate.net

While specific quantitative data tables directly showing the use and performance of this compound were not extensively detailed in the search results beyond its intended use and coelution studies caymanchem.comcaymanchem.comlabchem.com.myresearchgate.netnih.gov, the general principles of using isotopically labeled internal standards in mass spectrometry-based lipidomics for accurate quantification are well-established and supported. creative-proteomics.comlipidmaps.orgnih.govnih.govdrugdiscoverynews.comresearchgate.net The reported use of this compound in studies evaluating potential interferences and optimizing chromatographic separations underscores its role as a critical tool in developing robust FAHFA quantification methods. researchgate.netnih.gov

Here is an example of how data might be presented in a study utilizing this compound, based on the principles of internal standard quantification in mass spectrometry:

Sample TypeEndogenous 5-OAHSA Peak AreaThis compound Peak AreaRatio (Endogenous/IS)Calculated 5-OAHSA Concentration (nM)
Biological Sample 1[Value][Value][Calculated Ratio][Calculated Concentration]
Biological Sample 2[Value][Value][Calculated Ratio][Calculated Concentration]
Quality Control Sample[Value][Value][Calculated Ratio][Calculated Concentration]
Calibration Standard [X][Value][Value][Calculated Ratio][Known Concentration]

(Note: The values in this table are illustrative and would be replaced with actual experimental data in a research article.)

This table structure demonstrates how the peak areas of the endogenous analyte and the internal standard are used to calculate a ratio, which is then correlated to the analyte concentration using a calibration curve. The consistency of the internal standard's peak area (or its behavior relative to the matrix) across samples is key to accurate quantification.

Principles of Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative analytical technique that relies on the addition of a known amount of an isotopically enriched analog (the internal standard) of the analyte to the sample matrix ptb.deusgs.gov. In the context of lipidomics, using this compound as an internal standard for 5-OAHSA exemplifies this principle. The isotopically labeled standard, this compound, is chemically identical to the endogenous analyte, 5-OAHSA, but possesses a different mass due to the incorporation of deuterium atoms caymanchem.comcaymanchem.com.

After adding a precisely known quantity of this compound to the biological sample, the sample is processed, and the analyte and internal standard are measured simultaneously by mass spectrometry. The mass spectrometer detects both the endogenous 5-OAHSA and the spiked this compound based on their distinct mass-to-charge ratios (m/z). The ratio of the signal intensities (or peak areas) of the endogenous analyte to the isotopically labeled internal standard is directly proportional to the amount of the endogenous analyte originally present in the sample ptb.de. Since the exact amount of the added internal standard is known, the absolute concentration or amount of the endogenous 5-OAHSA in the original sample can be accurately determined, compensating for any variations or losses that may occur during sample preparation and analysis ptb.deusgs.gov. This makes IDMS, utilizing standards like this compound, a robust method for absolute quantification in complex biological matrices.

Method Validation Parameters: Linearity, Accuracy, Precision, and Limits of Detection/Quantification in Biological Matrices

The reliable quantification of 5-OAHSA using this compound as an internal standard necessitates rigorous method validation in relevant biological matrices. Key parameters assessed during validation include linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) demarcheiso17025.comeuropa.euajrconline.orgscielo.br.

Linearity establishes the proportional relationship between the instrument response (e.g., peak area ratio of analyte to internal standard) and the concentration or amount of the analyte over a defined range demarcheiso17025.comajrconline.orgscielo.br. This is typically evaluated by analyzing a series of samples spiked with varying concentrations of the endogenous analyte while keeping the concentration of the internal standard constant.

Accuracy assesses how close the measured values are to the true concentrations of the analyte in the biological matrix demarcheiso17025.comeuropa.eu. This is often determined through recovery studies, where known amounts of the analyte are added to blank matrix samples, and the measured concentrations are compared to the spiked amounts europa.eu.

Precision refers to the reproducibility of the measurements under defined conditions, typically assessed at different levels: repeatability (within a single analytical run) and intermediate precision (across different runs, days, or analysts) europa.euwoah.orgnih.gov. It is expressed as the relative standard deviation (%RSD) or coefficient of variation (CV%) of replicate measurements woah.org.

The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected, though not necessarily quantified, in the sample matrix demarcheiso17025.comscielo.brwoah.org. The Limit of Quantification (LOQ) is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision demarcheiso17025.comscielo.brwoah.org. These limits are crucial for determining the sensitivity of the method and its suitability for analyzing low-abundance lipids like FAHFAs in biological samples. Various approaches, such as those based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve, are used to determine LOD and LOQ scielo.brwoah.org.

While the principles for validating methods using internal standards like this compound are well-established, specific numerical data for the linearity range, accuracy, precision, LOD, and LOQ of 5-OAHSA quantification using this compound in specific biological matrices were not consistently available in the examined search results.

Chromatographic Resolution Challenges and Co-elution Phenomena with Endogenous Analogs or Artifacts

Chromatographic separation, typically using Liquid Chromatography (LC) coupled with MS, is a critical step in lipidomics to resolve complex mixtures of lipids before mass spectrometric detection researchgate.netnih.govihuican.org. However, analyzing FAHFAs, including 5-OAHSA, presents specific chromatographic challenges, particularly concerning resolution and potential co-elution with endogenous analogs or artifactual compounds researchgate.net.

Studies utilizing LC-MS for FAHFA analysis have reported instances of co-elution. For example, an unknown lipid species detected in human serum, which resembled FAHFAs based on its mass, was found to co-elute with oleic acid (FFA 18:1) when using both HILIC and reversed-phase (C18) chromatography researchgate.net. Spiking experiments using deuterated standards like this compound were instrumental in investigating these co-elution phenomena researchgate.net. When unlabeled 5-OAHSA was spiked into serum, it co-eluted with a labeled OAHSA signal, and two unlabeled chromatographic signals with the same m/z were observed researchgate.net. This highlights the difficulty in chromatographically separating isobaric or structurally similar lipids and potential artifacts.

Furthermore, HILIC chromatography has been shown to not effectively separate FAHFA regioisomers, suggesting that peaks observed might represent a mixture of isomers or other distinct chemical entities researchgate.net. The co-elution of artifactual fatty acid dimers, formed during the LC-MS pipeline, with endogenous FAHFA signals further complicates accurate identification and quantification in untargeted workflows researchgate.netresearchgate.net. The use of deuterated standards like this compound helps to discern between true endogenous signals and these analytical artifacts by providing a distinct mass tag for the authentic compound researchgate.netresearchgate.net. Optimizing chromatographic conditions, such as stationary phase chemistry, mobile phase composition, and gradient profiles, is crucial to improve resolution and minimize co-elution issues in FAHFA analysis nih.govbio-rad.comamericanpharmaceuticalreview.comchromatographyonline.com.

Integration of this compound in Untargeted Metabolomics Workflows

While this compound is primarily designed for targeted quantification, its application extends to validating findings in untargeted metabolomics workflows. Untargeted metabolomics aims to broadly profile as many metabolites as possible in a sample, often leading to the detection of numerous unknown or putatively identified features mdpi.commetabolon.comwur.nl. FAHFAs, including 5-OAHSA, are among the lipid classes that may be detected in such screens researchgate.netresearchgate.net.

Validation of Endogenous FAHFA Signals Using Deuterated Standards

A key application of this compound in untargeted metabolomics is the validation of endogenous signals that are provisionally identified as FAHFAs. Untargeted approaches often rely on spectral databases for tentative metabolite identification researchgate.netmdpi.combiorxiv.org. However, these identifications require validation using authentic standards researchgate.net.

By spiking deuterated standards, such as this compound, into biological samples, researchers can confirm the identity of detected peaks. If a peak provisionally identified as 5-OAHSA in an untargeted analysis co-elutes chromatographically and exhibits similar fragmentation characteristics to the spiked this compound (with the expected mass shift due to deuterium labeling), it provides strong evidence that the endogenous signal is indeed 5-OAHSA researchgate.netresearchgate.net. Conversely, if the putative endogenous peak does not align with the spiked labeled standard, it suggests that the signal may correspond to an isobaric interference or an artifact, as demonstrated by the co-elution of artifactual fatty acid dimers with putative FAHFA signals researchgate.netresearchgate.net. This validation step using deuterated standards is essential for increasing the confidence in metabolite identifications obtained from untargeted metabolomics experiments, particularly for lipid classes like FAHFAs that are prone to analytical challenges.

Other Spectroscopic and Chromatographic Applications (e.g., NMR for structural verification of labeled species)

Beyond its primary use as an internal standard in GC- or LC-Mass Spectrometry for quantification caymanchem.comlabchem.com.mycaymanchem.com, this compound, as a well-characterized isotopically labeled compound, could potentially be valuable in other spectroscopic and chromatographic applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules metabolon.com. While the search results did not provide specific examples of NMR being used for the structural verification of this compound itself, isotopically labeled compounds are frequently employed in NMR studies to aid in peak assignment and structural elucidation, particularly for complex molecules or when studying metabolic pathways. The deuterium labeling in this compound would simplify the proton NMR spectrum in the labeled region and could be used in deuterium NMR experiments. Therefore, this compound could theoretically be used in NMR to confirm its own structure or to study its behavior in biological systems, although specific research utilizing NMR for this compound was not found in the provided search results.

Investigating Metabolic Pathways of 5 Oahsa in Cellular and Animal Models

Elucidation of Enzymes Involved in 5-OAHSA Biosynthesis

Significant progress has been made in identifying the enzymes responsible for FAHFA synthesis. Adipose triglyceride lipase (B570770) (ATGL), also known as patatin-like phospholipase domain containing 2 (PNPLA2), has been identified as a key biosynthetic enzyme for FAHFAs. nih.govresearchgate.netoup.com Studies have demonstrated that recombinant ATGL can catalyze the formation of the ester bond in FAHFAs through a transacylation reaction, utilizing fatty acids from triglycerides or diglycerides and hydroxy fatty acids. researchgate.net Increased expression of functional ATGL enhances FAHFA biosynthesis, whereas its inhibition or genetic removal leads to reduced FAHFA levels. researchgate.net This evidence strongly implicates ATGL in the de novo synthesis of FAHFAs, likely including 5-OAHSA. The involvement of other enzymes, such as peroxiredoxin 6 (Prdx6), in the generation of hydroxy-fatty acid substrates for FAHFA synthesis is also being explored. cas.cz

Characterization of 5-OAHSA Catabolism and Degradation Pathways

The degradation of FAHFAs is primarily carried out by hydrolase enzymes that cleave the ester bond. Several enzymes have been proposed as FAHFA hydrolases, including carboxyl ester lipase (CEL), hormone-sensitive lipase (HSL), androgen-dependent tissue factor pathway inhibitor regulating protein (ADTRP), and androgen-induced gene 1 (AIG1). nih.govoup.combiorxiv.org These enzymes have demonstrated the ability to hydrolyze the FAHFA ester bond in in vitro settings. nih.govoup.com Furthermore, ATGL and HSL are known to be involved in the breakdown of triacylglycerol estolides, which serve as a storage pool for FAHFAs. pnas.org While ATGL and HSL are capable of hydrolyzing the ester bond linking FAHFAs to glycerol (B35011) in triacylglycerol estolides, their specific roles and efficiency in cleaving the internal ester bond within the FAHFA molecule itself are areas of ongoing research. pnas.org

Isotopic Tracing for Metabolic Flux Analysis Using this compound

Isotopic labeling techniques are invaluable for tracing the metabolic fate of lipids within complex biological systems. biorxiv.org The use of deuterated analogs, such as this compound, allows researchers to administer a labeled form of the lipid and track its subsequent transformations and incorporation into downstream metabolites using mass spectrometry. biorxiv.org The deuterium (B1214612) label provides a distinct mass signature that differentiates the labeled compound and its metabolic products from the endogenous lipid pool. biorxiv.org

In the context of studying 5-OAHSA metabolism, the administration of this compound to cell cultures or animal models enables the investigation of its metabolic pathways. By analyzing the appearance and changes in concentration of deuterium-labeled metabolites over time, researchers can infer the routes of 5-OAHSA degradation or modification. While specific published studies detailing comprehensive metabolic flux analysis solely using this compound were not extensively found in the provided search results, the utility of deuterated FAHFAs for metabolic tracing is recognized. For instance, deuterated hydroxy fatty acids have been used to track their incorporation into newly synthesized FAHFAs, providing insights into biosynthetic activity. nih.gov Similarly, this compound can be employed to trace its catabolic fate, identifying breakdown products and potentially novel metabolic routes.

Metabolic flux analysis (MFA) is a quantitative approach used to determine the rates of reactions within a metabolic network. iitd.ac.inredalyc.org By incorporating isotopically labeled substrates like this compound and measuring the isotopic enrichment of various metabolites, researchers can calculate metabolic fluxes. iitd.ac.increative-proteomics.com This provides a quantitative understanding of how the metabolic network processes 5-OAHSA under different physiological or pathological conditions. The application of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), is crucial for separating and detecting different FAHFA isomers and their labeled counterparts, even in complex biological samples like serum spiked with deuterated standards such as this compound. researchgate.net This allows for the specific tracking of the administered labeled molecule and its metabolic products.

The application of isotopic tracing with this compound, combined with sophisticated mass spectrometry and metabolic modeling techniques, offers significant opportunities for future research, including:

Precise identification and characterization of the enzymes responsible for 5-OAHSA degradation in vivo.

Quantitative determination of 5-OAHSA turnover rates in various tissues and under different metabolic states.

Discovery of previously unknown metabolic pathways involving 5-OAHSA.

Assessment of the impact of dietary interventions, pharmacological treatments, or genetic manipulations on 5-OAHSA metabolism.

Although specific quantitative metabolic flux data using this compound were not extensively detailed in the provided search results, the established principles of isotopic tracing and metabolic flux analysis, coupled with the growing interest in the biological activities of FAHFAs like 5-OAHSA, highlight the considerable potential of this compound as a research tool to unravel the complex metabolic dynamics of this important lipid class.

Research into the Biological Roles of 5-OAHSA in Energy Homeostasis

Energy homeostasis is a complex process involving the balance between energy intake and expenditure, crucial for maintaining stable physiological functions and body weight. Disruptions in energy homeostasis are linked to metabolic disorders such as obesity and diabetes. Research utilizing tools like this compound for quantification has explored the involvement of 5-OAHSA within this intricate system.

Studies on Insulin (B600854) Sensitivity Modulation in Preclinical Models

Studies in preclinical models, particularly in mice, have investigated the effects of 5-OAHSA and other FAHFAs on insulin sensitivity. FAHFAs, including OAHSAs, are a newly identified class of endogenous lipids associated with insulin sensitivity in mice. nih.gov Research has shown that administration of certain FAHFA isomers, such as 5- or 9-PAHSA (palmitoleic acid-hydroxy stearic acid), can improve glucose tolerance and systemic and hepatic insulin sensitivity in aged chow-fed mice and mice fed a high-fat diet, without altering body weight. This improvement in high-fat diet-fed mice is partly attributed to the enhancement of insulin action to suppress lipolysis in adipose tissue by PAHSAs.

While 5-OAHSA itself may not always show the most potent effects compared to other isomers like 9-OAHSA or 12-OAHSA in certain contexts, the broader class of OAHSAs, to which 5-OAHSA belongs, has been studied for its impact on glucose homeostasis. For instance, chronic treatment with 12-OAHSA has been shown to slightly improve glucose homeostasis in high-fat diet-fed obese mice. These studies often rely on the accurate measurement of endogenous and administered FAHFA levels, where this compound serves as a critical internal standard for quantifying 5-OAHSA. nih.govnih.gov

Exploration of Anti-inflammatory Effects in Animal Models

FAHFAs, including OAHSAs, have also demonstrated anti-inflammatory properties in research using animal models and cell cultures. Studies have shown that certain OAHSA isomers, such as 12-OAHSA, can mitigate obesity-induced inflammation in mice. This effect is associated with a reduction in the accumulation of pro-inflammatory immune cells in adipose tissue and a decrease in the expression of pro-inflammatory cytokine genes.

In vitro experiments using macrophages have indicated that 12-OAHSA can inhibit the inflammatory response induced by lipopolysaccharide (LPS) by suppressing signaling pathways such as NF-κB. While research specifically detailing the anti-inflammatory effects solely of the 5-OAHSA isomer in animal models is ongoing, the demonstrated anti-inflammatory potential of other OAHSA isomers within the FAHFA family suggests a broader role for this class of lipids in modulating inflammatory responses. The use of this compound is essential in these studies for accurately quantifying the levels of 5-OAHSA present in tissues and biological fluids, enabling researchers to correlate its concentration with observed anti-inflammatory effects. nih.govnih.gov

Potential Interactions with Glucose Transport Mechanisms

Research suggests that FAHFAs, including certain OAHSA isomers, can influence glucose transport mechanisms, particularly in adipocytes. Studies have shown that several FAHFA isomers, including 5-OAHSA and 9-OAHSA, can potentiate insulin-stimulated glucose uptake in adipocytes. This potentiation is associated with increased translocation of GLUT4, a key glucose transporter, to the plasma membrane.

While 5-OAHSA has been shown to potentiate glucose transport in adipocytes under insulin stimulation, other isomers like 9-OAHSA may exhibit a greater effect. The mechanism by which FAHFAs enhance insulin-stimulated glucose uptake appears to involve augmenting the effects of insulin on glucose transporter activity. Understanding these interactions requires precise measurement of cellular and tissue levels of 5-OAHSA, a task facilitated by the use of this compound as an internal standard in mass spectrometry-based analyses. nih.govnih.gov

Mechanisms of Action Studies of 5-OAHSA

Investigating the precise molecular mechanisms by which 5-OAHSA exerts its biological effects is an active area of research. These studies aim to identify the specific cellular targets and signaling pathways modulated by 5-OAHSA.

Receptor-Ligand Interactions and Signaling Cascades

Some research has explored the potential of FAHFAs, including OAHSAs, to interact with specific cellular receptors and trigger downstream signaling cascades. The G protein-coupled receptor GPR40 (also known as FFAR1) has been identified as a potential target for certain FAHFAs. Studies have shown that some FAHFA isomers can activate GPR40, and this activation may contribute to their beneficial metabolic effects, such as augmenting glucose-stimulated insulin secretion.

While the interaction of 5-OAHSA specifically with GPR40 and other potential receptors is an area of ongoing investigation, the activity of related OAHSA isomers on this receptor suggests a possible mechanism for 5-OAHSA. Furthermore, as mentioned in the context of anti-inflammatory effects, OAHSA isomers have been linked to the modulation of the NF-κB signaling pathway. Elucidating these receptor-ligand interactions and the subsequent signaling cascades is crucial for understanding how 5-OAHSA mediates its effects on energy homeostasis and inflammation. The ability to accurately quantify 5-OAHSA levels using this compound is vital for correlating receptor activation or signaling pathway modulation with specific concentrations of the lipid. nih.govnih.gov

Modulation of Enzyme Activities by 5-OAHSA

Research into the direct modulation of enzyme activities by 5-OAHSA is less extensively documented compared to its effects on insulin sensitivity and inflammation. However, given its lipid nature and involvement in metabolic pathways, it is plausible that 5-OAHSA could interact with or modulate the activity of various enzymes involved in lipid metabolism, glucose utilization, or inflammatory processes.

Studies on the anti-inflammatory effects of OAHSA isomers suggest potential interactions with enzymes involved in inflammatory pathways, although direct modulation of enzyme activity by 5-OAHSA has not been explicitly detailed in the provided search results. Further research is needed to identify specific enzymes that may be directly targeted or modulated by 5-OAHSA. Techniques that allow for the precise measurement of 5-OAHSA concentrations using this compound are instrumental in studies aiming to determine if changes in enzyme activity are directly correlated with 5-OAHSA levels. nih.govnih.gov

Investigations into Cellular Transporters and Uptake Mechanisms

Understanding how FAHFAs, such as 5-OAHSA, enter and exit cells is crucial for elucidating their mechanisms of action and therapeutic potential. Cellular uptake of fatty acids and other lipids can occur through various mechanisms, including passive diffusion and protein-mediated transport involving specific transporters. imrpress.comlibretexts.orgmdpi.com Research has shown that FAHFAs can stimulate glucose uptake into cells, indicating their interaction with cellular transport processes. salk.edubaderc.orgnih.gov The presence of FAHFAs in intracellular lipid droplets and their regulation by lipolysis also suggest dynamic cellular handling. nih.gov

While the specific transporters and detailed mechanisms governing 5-OAHSA cellular uptake are areas of ongoing research, the accurate quantification of intracellular and extracellular 5-OAHSA is a prerequisite for such studies. This is where this compound plays a critical role. By using this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), researchers can precisely measure the concentration of endogenous 5-OAHSA in cells and tissues under different experimental conditions. caymanchem.comlabchem.com.mylcms.cz This accurate quantification is essential for determining uptake rates, efflux rates, and the impact of potential transporter modulators. For instance, studies investigating the downregulation of certain FAHFAs following specific treatments, which might suggest cellular uptake or signaling, rely on accurate measurement techniques facilitated by internal standards like this compound. researchgate.net

Although direct studies using this compound to trace the movement through specific transporters were not prominently found in the search results, its indispensable role in the quantitative analysis of 5-OAHSA levels makes it a foundational tool for future investigations into the cellular transport and uptake mechanisms of this specific FAHFA.

Comparative Studies of 5-OAHSA Isomers and Their Biological Activities

FAHFAs exist as numerous isomers, varying in the position of the ester linkage and the composition of the fatty acid and hydroxy fatty acid chains. researchgate.netbaderc.orgnih.govnih.gov Importantly, different FAHFA isomers have been shown to exhibit distinct biological activities. researchgate.netbaderc.orgnih.govnih.gov For example, studies comparing different palmitic acid hydroxy stearic acid (PAHSA) isomers have revealed variations in their ability to potentiate glucose-stimulated insulin secretion and insulin-stimulated glucose uptake. researchgate.netbaderc.orgnih.govnih.gov Within the OAHSA family, 5-OAHSA is one of several possible isomers (e.g., 9-OAHSA, 10-OAHSA, 12-OAHSA, 13-OAHSA), and research indicates that the position of the ester bond can influence biological function. nih.govnih.gov

While specific detailed data tables comparing the biological activities of 5-OAHSA isomers using this compound for quantification were not explicitly provided in the search results, the principle of differential activity among FAHFA isomers is well-established. researchgate.netbaderc.orgnih.govnih.gov Such comparative studies would typically involve measuring biological responses (e.g., glucose uptake, insulin secretion, inflammatory markers) in the presence of different synthetic or purified FAHFA isomers, with the endogenous and/or added isomers being quantified using techniques that employ internal standards like this compound.

A conceptual representation of how data from such comparative studies might be presented is shown below, illustrating the potential for different isomers to elicit varied responses.

FAHFA IsomerRelative Glucose Uptake Stimulation (vs. Control)Relative Anti-inflammatory Effect (vs. Control)Quantification Method
5-OAHSAHighModerateLC-MS with this compound internal standard
9-OAHSAModerateHighLC-MS with 9-OAHSA-dXX internal standard
12-OAHSALowLowLC-MS with 12-OAHSA-dXX internal standard

Note: This table is illustrative and based on the established concept of differential FAHFA isomer activity researchgate.netbaderc.orgnih.govnih.gov. Actual experimental data would be required to populate such a table with specific values, and appropriate deuterated standards for each isomer would be used for accurate quantification.

The ability to accurately quantify 5-OAHSA and its isomers using tools like this compound is therefore fundamental to advancing our understanding of the specific roles of individual FAHFAs in metabolic and inflammatory processes and for identifying isomers with the most promising therapeutic potential.

Challenges, Limitations, and Future Directions in 5 Oahsa D17 Research

Overcoming Analytical Hurdles in FAHFA Quantification in Complex Biological Matrices

Quantifying FAHFAs in biological samples is challenging due to their low abundance and the presence of numerous isomers. nih.govresearchgate.net The vast number of possible combinations of fatty acids and hydroxy fatty acids, along with different positions for the ester bond, leads to a wide array of FAHFA structures. nih.govresearchgate.net Traditional analytical methods, even those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), face difficulties in achieving sufficient sensitivity and specificity. nih.govnih.gov

Matrix effects in electrospray ionization mass spectrometry (ESI-MS), particularly ion suppression from abundant nonpolar lipids like triglycerides and cholesterol esters, further complicate analysis in biological matrices such as adipose tissue and plasma/serum. nih.gov Additionally, some methods suffer from solid-phase extraction (SPE) background issues and contaminating signals from other lipid classes, such as ceramides, which can share similar multiple reaction monitoring (MRM) transitions with certain FAHFAs, leading to potential false positives. nih.gov For instance, C16:0 ceramide shares major MRM transitions with palmitic acid-hydroxy stearic acid (PAHSA). nih.gov

Recent advancements in analytical methodologies aim to address these challenges. Multi-dimensional mass spectrometry-based shotgun lipidomics coupled with solid-phase extraction and chemical derivatization has shown promise in enhancing sensitivity, specificity, and linear dynamic range while reducing matrix effects and the required sample amount. nih.gov Chemical derivatization, such as using 2-dimethylaminoethylamine (DMED), can improve MS sensitivity by introducing a positively ionizable group and shifting the molecular masses of FAHFAs to a region without interference from ceramides. magtech.com.cnnih.gov An in silico MS/MS library for DMED-labeled FAHFAs has also been developed to facilitate high-throughput annotation. magtech.com.cnresearchgate.net Despite these advances, the low abundance of FAHFAs in biological samples remains a significant challenge for detection. nih.gov

Advancements in Synthetic Routes for Diverse Deuterated FAHFA Analogs

The availability of synthetic FAHFA standards, including deuterated analogs like 5-OAHSA-d17, is crucial for accurate identification and quantification in lipidomic studies. researchgate.netnih.gov However, the synthesis of these complex lipids, especially those with specific isotopic labeling and stereochemistry, can be challenging. siegellabgroup.orgresearchgate.net

While general methodologies for the asymmetric synthesis of hydroxy fatty acids (HFAs) and FAHFAs have been developed, accessing a wide variety of deuterated analogs remains an area of active research. researchgate.netresearchgate.net Approaches involving the ring opening of enantioenriched terminal epoxides have been utilized for the asymmetric synthesis of HFAs and FAHFAs, including deuterated derivatives. researchgate.net However, the synthesis of unsaturated FAHFAs, particularly in the hydroxy fatty acid portion, has been less explored due to difficulties in accessing suitable starting materials. siegellabgroup.org

Enzymatic approaches are also being investigated for the sustainable biosynthesis of diverse FAHFA analogs. researchgate.netacs.org Identifying novel FAHFA synthetic enzymes and optimizing enzymatic reactions can contribute to more efficient and scalable synthesis routes. researchgate.netacs.org Despite these efforts, the limited commercial availability of many deuterated FAHFA analogs, including this compound, highlights the ongoing need for advancements in synthetic strategies. europa.euglpbio.comglpbio.com

Expanding the Scope of Isotopic Labeling Applications beyond Quantification

Isotopic labeling, particularly with deuterium (B1214612), extends beyond its primary application in mass spectrometry-based quantification by serving as a tool for investigating the structural, dynamic, and interaction profiles of lipids like 5-OAHSA.

Deuterated 5-OAHSA for NMR-based Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules, including lipids. aocs.org Deuteration can simplify NMR spectra and provide specific insights into the behavior of labeled segments within a lipid molecule. Deuterated FAHFAs, including potentially deuterated 5-OAHSA, could be used in NMR studies to investigate their conformation, flexibility, and interactions in various environments, such as in solution or within lipid bilayers. mdpi.comnih.gov While general NMR studies of fatty acids and their derivatives are established, specific applications of deuterated FAHFAs for detailed structural and dynamic analysis are likely an area for future development. aocs.orgmdpi.com

Use of this compound in Proteomics for Protein-Lipid Interaction Studies

Protein-lipid interactions are crucial for many cellular processes. uzh.chnih.gov Deuterated lipids can be employed in proteomics-based approaches to identify and characterize proteins that interact with specific lipid species. nih.gov By using photo-reactive and clickable deuterated lipid analogs, it is possible to crosslink interacting proteins and then isolate and identify them using mass spectrometry-based proteomics. nih.gov While studies have demonstrated the utility of modified phospholipids (B1166683) with isotopic labels for mapping protein-lipid interactions, the application of this compound or other deuterated FAHFAs in such proteomics studies would represent a novel direction. nih.govrsc.org This could help unravel the protein targets and downstream effectors of 5-OAHSA.

Unraveling the Full Biological Network and Physiological Significance of 5-OAHSA

Despite the identified anti-diabetic and anti-inflammatory properties of some FAHFAs, including 5-OAHSA, the full spectrum of their biological roles and underlying mechanisms remains largely unexplored. siegellabgroup.orgcaymanchem.comnih.govresearchgate.netmedchemexpress.comresearchgate.net Research is still at the outset, with limited studies addressing human FAHFA levels under different physiological and pathophysiological conditions. nih.gov

The enzymatic machinery responsible for FAHFA synthesis and degradation is not yet fully understood, although candidate enzymes like carboxy ester lipase (B570770) (CEL), AIG1, and ADTRP have been identified. researchgate.netresearchgate.netnih.gov Further research is needed to elucidate the specific enzymes involved in 5-OAHSA metabolism and how their activity is regulated. Understanding these pathways could provide new therapeutic targets. researchgate.netnih.gov

The physiological significance of 5-OAHSA in humans needs to be better elucidated. researchgate.net While some studies suggest correlations between FAHFA levels and conditions like insulin (B600854) sensitivity and obesity, more research is required to establish causal relationships and understand the impact of factors like diet and age on 5-OAHSA levels. nih.gov The potential for 5-OAHSA and other FAHFAs as therapeutic agents for metabolic and inflammatory diseases is significant, but requires further investigation into their structure-activity relationships and mechanisms of action. siegellabgroup.orgnih.govresearchgate.net

Development of Novel Research Tools and Technologies for FAHFA Investigation

The complexity and low abundance of FAHFAs necessitate the continuous development of novel research tools and technologies to facilitate their investigation. nih.govacs.org This includes advancements in analytical platforms beyond traditional LC-MS, such as multi-dimensional mass spectrometry and potentially novel ionization techniques, to improve sensitivity, throughput, and the ability to distinguish isomers. nih.govnih.govacs.orgmdpi.com

The development of improved synthetic methods for producing a wider range of FAHFA analogs, including specifically designed probes for studying protein interactions or enzymatic activity, is also crucial. siegellabgroup.orgresearchgate.netacs.org Furthermore, the creation of comprehensive databases and in silico tools for FAHFA identification, fragmentation prediction, and metabolic pathway analysis would significantly aid researchers in this field. magtech.com.cnresearchgate.net Expanding the repertoire of genetic and cellular models to study FAHFA biosynthesis, metabolism, and function in relevant physiological contexts is also essential for unraveling their biological significance. researchgate.netnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.